2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound with a unique structure that includes an oxazine ring, a dimethylamino group, and a methoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can be achieved through a series of chemical reactions. One efficient method involves the cyclization of tosylhydrazones with 2-(dimethylamino)malononitrile. This reaction is promoted by zinc triflate (Zn(OTf)2) and provides a straightforward route to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)malononitrile: A precursor in the synthesis of the target compound.
4-methoxyaniline: Another precursor that contributes to the methoxyanilino group in the target compound.
Uniqueness
What sets 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile apart from similar compounds is its unique combination of functional groups and the oxazine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18(2)14-17-12(11(8-15)13(19)21-14)16-9-4-6-10(20-3)7-5-9/h4-7,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDUVVXFSXERV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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